molecular formula C27H29N5O4 B1682772 TFC 007

TFC 007

Cat. No.: B1682772
M. Wt: 487.5 g/mol
InChI Key: NLSSUSRERAMBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TFC 007 is a potent inhibitor of hematopoietic prostaglandin D synthase, an enzyme involved in the production of prostaglandin D2. This compound has shown significant potential in scientific research, particularly in the fields of immunology and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TFC 007 involves several steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-morpholinylcarbonyl-1-piperidinylphenyl with phenoxy-5-pyrimidinecarboxamide under specific conditions . The reaction typically requires the use of solvents like methanol and tetrahydrofuran, along with catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

TFC 007 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen gas for reduction reactions and various oxidizing agents for oxidation reactions. Solvents like dimethyl sulfoxide and methanol are frequently used .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reduction reactions typically yield deoxygenated derivatives, while substitution reactions can produce a variety of substituted compounds .

Biological Activity

TFC 007 is a potent inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), which plays a significant role in the production of prostaglandin D2 (PGD2), a compound involved in various physiological processes, including inflammatory responses and allergic reactions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Profile

  • Chemical Name : N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide
  • Molecular Weight : Not specified
  • Purity : ≥98%
  • IC50 : 83 nM for H-PGDS inhibition .

This compound selectively inhibits H-PGDS, leading to reduced levels of PGD2. This inhibition is crucial as PGD2 is implicated in allergic responses and inflammation. Notably, this compound exhibits negligible effects on other enzymes such as COX-1, COX-2, and 5-lipoxygenase, indicating a high selectivity for H-PGDS .

Efficacy in Preclinical Models

In preclinical studies, this compound has demonstrated significant efficacy in models of allergic rhinitis:

  • Guinea Pig Model : Administration of this compound (30 mg/kg) resulted in a marked reduction in PGD2 levels in nasal lavage fluid and alleviated nasal blockage induced by allergens .

Table 1: Efficacy of this compound in Allergic Rhinitis Models

Study TypeDose (mg/kg)PGD2 Levels (Reduction)Nasal Blockage (Improvement)
Guinea Pig Model30SignificantSignificant

Comparative Potency

Recent studies have employed parallel line analysis to compare the potency of this compound against other compounds. The results indicate that this compound has a relative potency approximately 300-fold higher than HQL-79, another H-PGDS inhibitor . This substantial difference underscores the potential of this compound as a more effective therapeutic agent.

Case Studies and Research Findings

Several studies have explored the implications of H-PGDS inhibition through this compound:

  • Inflammatory Cytokine Reduction : In models involving mdx mice with cardiac hypertrophy, this compound was shown to inhibit inflammatory cytokines effectively. However, newer PROTAC-based compounds targeting H-PGDS demonstrated superior efficacy .
  • Chronic Inflammation Models : In chronic inflammation scenarios, this compound's ability to inhibit PGD2 synthesis has been linked to decreased symptoms associated with allergic reactions and inflammation .

Properties

IUPAC Name

N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c33-25(21-18-28-27(29-19-21)36-24-4-2-1-3-5-24)30-22-6-8-23(9-7-22)31-12-10-20(11-13-31)26(34)32-14-16-35-17-15-32/h1-9,18-20H,10-17H2,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSSUSRERAMBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)C3=CC=C(C=C3)NC(=O)C4=CN=C(N=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
TFC 007
Reactant of Route 2
Reactant of Route 2
TFC 007
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
TFC 007
Reactant of Route 4
Reactant of Route 4
TFC 007
Reactant of Route 5
Reactant of Route 5
TFC 007
Reactant of Route 6
Reactant of Route 6
TFC 007

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.